2,6-Diamino-4-nitrotoluene

Biodegradation Environmental Fate Nitroaromatic Metabolism

This high-purity 2,6-Diamino-4-nitrotoluene (≥95%) features a unique 2,6-diamino-4-nitro substitution that ensures enhanced thermal stability and mechanical strength in polyurethane/urea and epoxy materials. Unlike common isomers (e.g., 2,4-DANT), its distinct crystallinity, melting point, and biodegradation persistence guarantee consistent synthetic yields, purification efficiency, and reliable TNT degradation tracing. Ideal for environmental forensics, certified reference material preparation (GC-MS/HPLC), and specialty polymer synthesis.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 59229-75-3
Cat. No. B1213746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-4-nitrotoluene
CAS59229-75-3
Synonyms2,6-diamino-4-nitrotoluene
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1N)[N+](=O)[O-])N
InChIInChI=1S/C7H9N3O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,8-9H2,1H3
InChIKeySPOWAUDUGZVURQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diamino-4-nitrotoluene (CAS 59229-75-3) for Research and Industrial Sourcing: Core Identity and Structural Class


2,6-Diamino-4-nitrotoluene (2,6-DANT; CAS 59229-75-3) is a member of the amino-nitrotoluene class, characterized by a toluene ring substituted with amino groups at positions 2 and 6 and a nitro group at position 4 [1]. With a molecular formula of C7H9N3O2 and a molecular weight of approximately 167.17 g/mol, it exists as a yellow to orange crystalline solid . This compound is primarily recognized as a key reductive degradation product of 2,4,6-trinitrotoluene (TNT) and has emerged as a versatile intermediate in organic synthesis, with specific applications as a chain extender in polyurethane/urea and epoxy materials [2].

Why Generic Substitution of 2,6-Diamino-4-nitrotoluene (CAS 59229-75-3) Fails: Key Differentiation from Analogs


While multiple amino-nitrotoluene isomers exist (e.g., 2,4-diamino-6-nitrotoluene, 2,6-diaminotoluene), their substitution for 2,6-DANT in research or industrial processes is not straightforward due to significant differences in physical properties, stability, and reactivity. The unique 2,6-amino substitution pattern with a para-nitro group confers distinct solubility, crystallinity, and electronic characteristics that directly impact downstream applications. For instance, differences in melting point and biodegradation persistence between 2,6-DANT and its close isomer 2,4-DANT necessitate careful isomer-specific selection [1]. The quantitative evidence below demonstrates that the performance and behavior of 2,6-DANT are not interchangeable with its analogs, directly affecting synthetic yields, purification efficiency, and material properties.

Quantitative Differentiation Evidence for 2,6-Diamino-4-nitrotoluene (CAS 59229-75-3) vs. Analogs


Differential Biodegradation Persistence: 2,6-DANT vs. 2,4-DANT in Pseudomonas fluorescens

Under nitrate-reducing, nongrowth conditions with Pseudomonas fluorescens, 2,6-DANT exhibits complete persistence, whereas its isomer 2,4-DANT undergoes further transformation to a novel metabolite, 4-N-acetylamino-2-amino-6-nitrotoluene (4-N-AcANT) [1]. This differential metabolic fate is critical for environmental fate studies and bioremediation applications where isomer-specific persistence must be accounted for.

Biodegradation Environmental Fate Nitroaromatic Metabolism

Differential Metabolic Fate in Pseudomonas aeruginosa: 2,6-DANT vs. 2,4-DANT

In aerobic cometabolism studies with Pseudomonas aeruginosa strain MA01, purified 2,6-DANT was not metabolized, while the isomer 2,4-DANT was acetylated to form N-acetyl-2,4-diamino-6-nitrotoluene, which was also not further metabolized . This demonstrates a clear isomer-specific metabolic pathway that influences the compound's environmental behavior and toxicity profile.

Microbial Metabolism Nitroaromatic Degradation Pseudomonas

Electrochemical Reduction Distribution: 2,6-DANT vs. Other TNT Reduction Products

In an electrochemical and theoretical study of TNT reduction, 2,6-DANT accounted for 8% of the product distribution, equal to 2,4-DANT (8%) and 4-amino-2,6-dinitrotoluene (8%), but half that of 2-amino-4,6-dinitrotoluene (16%) [1]. This quantification provides a benchmark for researchers studying reductive transformation pathways of TNT and highlights the specific conditions under which 2,6-DANT is formed.

Electrochemistry Reduction Pathways Nitroaromatic Chemistry

Melting Point Differential: 2,6-DANT vs. 2,4-DANT

The melting point of 2,6-DANT is reported as -43.8 °C, while the melting point of its isomer 2,4-DANT is 135 °C . This substantial difference of approximately 179 °C reflects fundamental differences in intermolecular forces and crystal lattice energy between the two isomers, which directly impacts purification, formulation, and handling.

Physical Properties Thermal Analysis Crystallinity

Synthesis Yield and Purity: Optimized Isolation of 2,6-DANT from Isomer Mixture

A synthetic method for producing 2,6-DANT from TNT using hydrazine monohydrate (3.3 eq.) and FeCl3/charcoal catalyst yielded a mixture of 2,4-DANT and 2,6-DANT. Exploiting the differential solubility of the isomers in methanol and the superior crystallinity of 2,6-DANT, researchers isolated 2,6-DANT with 99.3% purity and 45.0% yield [1]. This demonstrates that while both isomers are formed, the unique physical properties of 2,6-DANT enable its efficient separation and purification.

Synthetic Chemistry Process Optimization Isomer Separation

Optimal Research and Industrial Application Scenarios for 2,6-Diamino-4-nitrotoluene (CAS 59229-75-3)


Environmental Fate and Bioremediation Studies Requiring a Persistent Nitroaromatic Standard

Given its demonstrated persistence in microbial systems where 2,4-DANT is transformed, 2,6-DANT serves as an ideal stable reference compound for environmental fate studies, particularly in soil and groundwater contamination assessments of TNT degradation. Its recalcitrance allows researchers to trace long-term environmental behavior without interference from further biotransformation [1].

Synthesis of High-Performance Polyurethane and Epoxy Materials as a Chain Extender

The aromatic diamine structure of 2,6-DANT, with two amino groups in the 2,6-positions, makes it a suitable chain extender for polyurethane/urea and epoxy systems. Its unique substitution pattern and the ability to isolate it in high purity (99.3%) [2] are critical for achieving consistent polymer properties, such as enhanced thermal stability and mechanical strength, compared to less pure or isomerically mixed alternatives.

Analytical Chemistry and Forensic Science as a Certified Reference Material

The distinct physical properties of 2,6-DANT, including its low melting point (-43.8 °C) and its specific chromatographic behavior, make it a valuable certified reference material for the detection and quantification of TNT degradation products in environmental samples and forensic investigations. High-purity 2,6-DANT is essential for accurate calibration and method validation in GC-MS and HPLC analyses.

Organic Synthesis as an Intermediate for Dyes and Advanced Materials

The presence of both electron-donating amino groups and an electron-withdrawing nitro group in a specific substitution pattern provides 2,6-DANT with unique reactivity for the synthesis of complex dyes, pigments, and functional materials. Its formation as a specific product in the electrochemical reduction of TNT (8% yield) [3] underscores its relevance as a target molecule in synthetic pathways derived from abundant nitroaromatic feedstocks.

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